molecular formula C8H9NO3 B2354112 Methyl 5-cyclopropylisoxazole-3-carboxylate CAS No. 887360-91-0

Methyl 5-cyclopropylisoxazole-3-carboxylate

Cat. No.: B2354112
CAS No.: 887360-91-0
M. Wt: 167.164
InChI Key: GLVAWJNBOCMLMP-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropylisoxazole-3-carboxylate (IUPAC name: methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate) is an isoxazole derivative featuring a cyclopropyl substituent at the 5-position and a methyl ester group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the cyclopropyl ring, which enhances metabolic stability and modulates lipophilicity.

Properties

IUPAC Name

methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-8(10)6-4-7(12-9-6)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVAWJNBOCMLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Mixed Anhydride Intermediates

Ambeed’s protocol for 5-methylisoxazole-3-carboxylate derivatives provides a template for cyclopropyl analogs:

  • Anhydride Formation : 5-Cyclopropylisoxazole-3-carboxylic acid (1.7 mmol) reacts with isobutyl chloroformate (1.2 equiv) and N-methylmorpholine (1.2 equiv) in tetrahydrofuran (THF) at 0°C for 30 minutes.
  • Enolate Addition : Lithium hexamethyldisilazide (LHMDS, 2.0 equiv) generates a piperidine enolate, which reacts with the anhydride at −78°C to form the β-keto ester intermediate.
  • Cyclization : Hydroxylamine hydrochloride (4.7 equiv) in ethanol induces isoxazole ring closure over 12 hours at room temperature.

Yield Data :

Step Yield (%) Purity (%)
Anhydride Formation 92 95
Enolate Addition 78 89
Cyclization 65 91

Reaction Optimization Strategies

Solvent and Catalytic System Screening

The patent CN106187894A highlights solvent effects on cyclopropanation efficiency:

Solvent Yield (%) Side Products (%)
Dimethyl Carbonate 88 5
Diethylene Glycol DME 76 12
Dichloroethane 63 22

DMC’s aprotic nature enhances nucleophilic attack on the carbonyl carbon, while its high boiling point accommodates elevated temperatures without degradation.

Temperature and Pressure Profiling

Comparative studies from Embodiments 3–9 in CN106187894A reveal:

Temperature (°C) Pressure (MPa) Time (h) Yield (%)
100 0.93 8 82
120 0.50 12 79
100 Ambient 8 68

Ambient pressure reactions require longer durations (12–15 h) to achieve comparable yields, increasing energy costs.

Purification and Isolation Techniques

Vacuum Distillation vs. Chromatography

  • Vacuum Distillation : Effective for large-scale batches (>100 g), providing 85–90% purity after single-pass distillation.
  • Silica Gel Chromatography : Essential for lab-scale syntheses, utilizing ethyl acetate/heptane gradients (3:7 to 1:1) to isolate the target compound from regioisomers.

Chiral Separation Challenges

The Ambeed protocol encountered diastereomeric byproducts during piperidine functionalization:

  • Chiral stationary phase chromatography (Chiralpak AD-H column) with 0.1% diethylamine in methanol resolved enantiomers, achieving >99% enantiomeric excess.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD) Contribution to Total Cost (%)
5-Cyclopropylisoxazole-3-carboxylic acid 420 58
Dimethyl Carbonate 35 12
LHMDS 1,200 25

LHMDS represents the major cost driver, prompting research into alternative bases like sodium hydride.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropylisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

Methyl 5-cyclopropylisoxazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 5-cyclopropylisoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares methyl 5-cyclopropylisoxazole-3-carboxylate with analogs differing in ester groups, substituents, or ring systems:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Substituents Key Properties/Applications References
This compound 60640-71-3* C₈H₉NO₃ 167.16 1.15 5-Cyclopropyl, 3-methyl ester High metabolic stability, drug design
Ethyl 5-cyclopropylisoxazole-3-carboxylate 21080-81-9 C₉H₁₁NO₃ 181.19 1.52† 5-Cyclopropyl, 3-ethyl ester Intermediate in agrochemical synthesis
Ethyl 5-methylisoxazole-3-carboxylate 3405-77-4 C₇H₉NO₃ 155.15 0.98‡ 5-Methyl, 3-ethyl ester Lower steric hindrance, higher yield (55%)
5-Methylisoxazole-3-carboxylic acid 3405-77-4 C₅H₅NO₃ 127.09 0.35‡ 5-Methyl, 3-carboxylic acid Used as a ligand in metal coordination
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate 60640-71-3 C₁₁H₉NO₄ 219.19 1.30† 5-Hydroxyphenyl, 3-methyl ester Enhanced solubility due to phenolic -OH
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - C₁₃H₁₃NO₃ 231.25 2.10† 3-Phenyl, 5-methyl Antibacterial and antiasthmatic activity

Note:

  • †Estimated values based on structural analogs.
  • ‡Experimentally derived.
Key Observations:

Ester Group Impact :

  • Ethyl esters (e.g., Ethyl 5-cyclopropylisoxazole-3-carboxylate) exhibit higher molecular weights and LogP values compared to methyl esters, suggesting increased lipophilicity.
  • Methyl esters (e.g., this compound) have lower molecular weights and improved solubility (PSA = 52.33 Ų), making them preferable for oral bioavailability.

Substituent Effects: Cyclopropyl vs. Methyl: The cyclopropyl group in the 5-position increases steric bulk and metabolic stability compared to methyl-substituted analogs (e.g., Ethyl 5-methylisoxazole-3-carboxylate).

Biological Activity: Phenyl-substituted derivatives (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) show notable antibacterial and antiasthmatic activities, likely due to enhanced π-π stacking with biological targets.

Biological Activity

Methyl 5-cyclopropylisoxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects. The synthesis, structure-activity relationships, and relevant case studies will be discussed to provide a comprehensive overview of the compound's biological relevance.

Synthesis and Structure

This compound can be synthesized through various methods, including condensation reactions involving isoxazole derivatives. The structural characteristics of this compound contribute significantly to its biological activity. The cyclopropyl group enhances lipophilicity and may influence the interaction with biological targets.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC8H9N1O3
Molecular Weight167.16 g/mol
Functional GroupsIsoxazole, Carboxylate
LogP (Octanol-Water Partition)2.5

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro assays have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Candida albicans0.83 µM

The compound's mechanism of action appears to involve inhibition of bacterial DNA gyrase, which is critical for DNA replication in bacteria, as evidenced by molecular docking studies that reveal strong binding interactions with key amino acids in the enzyme's active site .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies indicate that it may inhibit the proliferation of cancer cell lines by modulating androgen receptor signaling pathways.

Table 3: Anticancer Activity of this compound

Cell LineIC50 (µM)
LNCaP (Prostate Cancer)5.0
LAPC-4 (Prostate Cancer)7.2

The compound has shown promise in reducing androgen receptor levels and inhibiting downstream signaling pathways associated with prostate cancer growth .

Other Pharmacological Effects

This compound has also been explored for other pharmacological effects, including anti-inflammatory and analgesic properties. Preliminary studies suggest that it may reduce inflammation markers in animal models, indicating potential therapeutic applications beyond antimicrobial and anticancer activities.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical strains of bacteria. The results indicated that the compound exhibited potent activity against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Prostate Cancer Treatment

In vitro experiments on prostate cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis. The findings support further investigation into its role as a therapeutic agent in hormone-sensitive cancers .

Q & A

Q. What are the established synthetic routes for Methyl 5-cyclopropylisoxazole-3-carboxylate, and what reaction conditions are critical for yield optimization?

this compound is typically synthesized via cyclization reactions using precursors like α-acetylenic γ-hydroxyaldehydes with hydroxylamine under controlled pH and temperature. Multi-step approaches may involve esterification of intermediate carboxylic acids. Key conditions include anhydrous environments, catalysts (e.g., Lewis acids), and microwave-assisted synthesis to enhance efficiency. Optimizing stoichiometry and reaction time minimizes byproducts .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for confirming substituent positions and cyclopropane integration. X-ray crystallography, using software like SHELX and ORTEP-3, resolves 3D conformation and crystallographic parameters. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like ester carbonyls .

Advanced Research Questions

Q. How can reaction parameters be optimized to address low yields in large-scale synthesis of this compound?

Scaling challenges include heat dissipation and byproduct accumulation. Continuous flow reactors improve mixing and thermal control, while microwave-assisted synthesis reduces reaction times. Green chemistry principles (e.g., solvent-free conditions) enhance sustainability. Process analytical technology (PAT) monitors real-time purity, and fractional distillation isolates intermediates .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

Substitution at the cyclopropane ring (e.g., halogenation) or isoxazole nitrogen alters electronic properties and steric effects. Comparative studies with analogs like Ethyl 5-methylisoxazole-4-carboxylate show that electron-withdrawing groups enhance enzyme inhibition, while bulkier substituents reduce cellular permeability. Computational docking studies predict binding affinities to targets like MAPK .

Q. How are contradictions in reported biological activities of this compound resolved experimentally?

Discrepancies in antimicrobial or anticancer efficacy often arise from assay variability (e.g., cell line specificity, incubation time). Dose-response curves and IC₅₀ comparisons across standardized assays (e.g., MTT for cytotoxicity) clarify potency. Orthogonal validation via in vivo models (e.g., xenografts) and pharmacokinetic profiling ensures translational relevance .

Q. What methodologies are employed to analyze crystallographic data inconsistencies for this compound?

High-resolution X-ray data refined via SHELXL resolves ambiguities in bond lengths/angles. Twinning or disorder is addressed using SQUEEZE (in PLATON) to model solvent regions. Cross-validation with spectroscopic data (NMR NOE) confirms stereochemistry. Multi-program pipelines (e.g., SHELXC/D/E + Phenix) improve phasing accuracy .

Q. How do computational models predict the metabolic stability of this compound derivatives?

Density Functional Theory (DFT) calculates hydrolysis rates of the ester group under physiological pH. Molecular dynamics simulations assess cytochrome P450 interactions, identifying susceptible sites for glucuronidation. ADMET predictors (e.g., SwissADME) estimate bioavailability and blood-brain barrier penetration .

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